

A Historical Review of Phenylmercuric Borate in Pharmaceutical Applications

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenylmercuric borate (C₆H₇BHgO₃) is an organomercurial compound historically employed in the pharmaceutical industry as a potent antiseptic and antimicrobial preservative.[1][2] For decades, its broad-spectrum efficacy against bacteria and fungi secured its place in a variety of formulations, from topical disinfectants to preservatives in ophthalmic and parenteral products. [2][3] However, growing awareness of the toxicological risks associated with mercury compounds led to its gradual replacement by safer alternatives, marking a significant shift in pharmaceutical formulation and safety standards.[1][4] This technical guide provides a comprehensive overview of the historical applications, mechanism of action, and relevant experimental data of **phenylmercuric borate** in pharmaceuticals.

Historical Pharmaceutical Applications

Phenylmercuric borate was valued for its slow but effective bactericidal and fungicidal activity.

[2] Its primary roles in pharmaceuticals included:

 Topical Antiseptic and Disinfectant: It was a key active ingredient in products for treating wounds and infections of the skin, mouth, and throat.[1] One notable commercial product was Merfen Orange.[1]



- Antimicrobial Preservative: Due to its ability to inhibit microbial growth, it was widely used as
 a preservative in multi-dose pharmaceutical preparations. This was crucial for maintaining
 the sterility of products that were accessed multiple times, such as:
 - Ophthalmic Solutions: To prevent contamination of eye drops.[2][3]
 - Parenteral Formulations (Injections): To ensure the sterility of injectable drugs.
 - Vaccines: Similar to other mercurials like thimerosal, it served as a preservative in some vaccine formulations to prevent bacterial and fungal growth.[3][5][6]

The use of **phenylmercuric borate** began to decline in the late 20th century as regulatory bodies and the pharmaceutical industry shifted towards compounds with more favorable safety profiles.[1]

Quantitative Data

The physical, chemical, and formulation data for **phenylmercuric borate** are summarized below.

Table 1: Physicochemical Properties of Phenylmercuric Borate

| Property | Value | Reference |
|------------------------|--|-----------|
| Chemical Formula | C ₆ H ₇ BHgO ₃ | [1] |
| Molar Mass | 338.519 g/mol | [1] |
| Appearance | White to slightly yellowish crystalline powder or colorless, shiny crystals. | [1][2] |
| Melting Point | 112–113 °C | [1][2] |
| Solubility | Slightly soluble in water; soluble in ethanol and glycerol. | [1] |
| pH (0.6% w/v aq. sol.) | 5.0–7.0 | [2] |



Table 2: Historical Concentrations in Pharmaceutical

Formulations

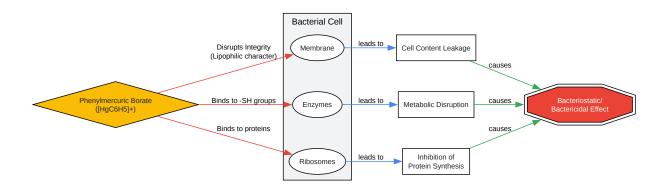
| Application | Concentration (%) | Reference |
|------------------------------------|-------------------|-----------|
| Antimicrobial agent in ophthalmics | 0.002-0.004 | [2] |
| Antimicrobial agent in parenterals | 0.002 | [2] |
| Hand disinfectant soap | 0.04 | [2] |

Mechanism of Antimicrobial Action

The antimicrobial activity of **phenylmercuric borate** stems from the action of the phenylmercuric cation, [HgC₆H₅]⁺. Like other mercury compounds, its primary mechanism involves the disruption of protein structure and function.

- Enzyme Inhibition: Mercury ions have a high affinity for sulfhydryl (-SH) groups found in the amino acid cysteine.[3] By binding to these groups, **phenylmercuric borate** alters the tertiary structure of proteins, leading to the inactivation of critical enzymes involved in cellular metabolism and respiration.[3][7]
- Membrane Disruption: The lipophilic nature of the phenylmercuric cation allows it to be
 rapidly incorporated into bacterial cells, with the cytoplasmic membrane being a preferential
 site of fixation.[8] This interaction disrupts membrane integrity, altering its permeability and
 leading to the leakage of essential cellular contents.[3]
- Broad-Spectrum Activity: This non-specific mode of action against fundamental cellular components like proteins and membranes is responsible for its broad-spectrum efficacy against a wide range of bacteria and fungi.[3]





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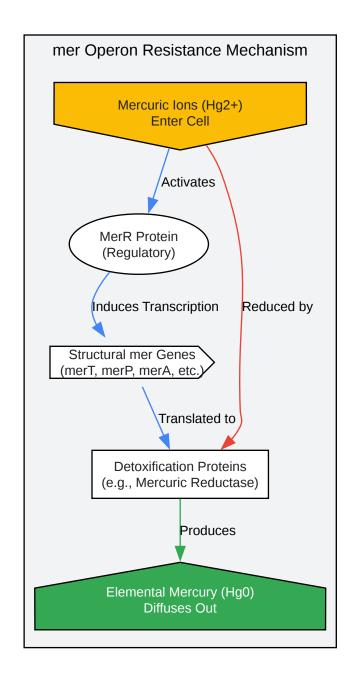
Fig. 1: Mechanism of action for **Phenylmercuric Borate**.

Toxicity and Bacterial Resistance

The primary reason for the discontinuation of **phenylmercuric borate** was its toxicity profile. Mercury is a cumulative poison, and chronic exposure can lead to serious health issues, including renal damage and neurotoxicity.[3][4] Systemic absorption has been reported even from topical applications, such as a hand disinfectant soap containing 0.04% **phenylmercuric borate**.[2]

Bacteria can develop resistance to mercury through specific genetic pathways, most notably the mer operon.[9] This system allows bacteria to detoxify mercury compounds.





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Fig. 2: Bacterial resistance pathway via the mer operon.

Experimental Protocols

Specific historical protocols for **phenylmercuric borate** are not readily available. However, its antimicrobial efficacy would have been determined using standard microbiological methods of the time, such as broth dilution and agar diffusion assays. The following are detailed representative protocols.



Protocol 1: Broth Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- 1. Preparation of **Phenylmercuric Borate** (PMB) Stock Solution:
- Accurately weigh a precise amount of PMB powder.
- Dissolve it in a suitable solvent (e.g., water or ethanol, depending on solubility requirements) to create a high-concentration stock solution.
- Sterilize the stock solution, for example, by filtration.
- 2. Preparation of Bacterial Inoculum:
- Isolate a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an agar plate.
- Incubate for 18-24 hours at 35-37°C.
- Select several colonies and suspend them in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
- 3. Serial Dilution:
- Prepare a series of sterile tubes containing a known volume of sterile nutrient broth.
- Perform a two-fold serial dilution of the PMB stock solution across the tubes to create a range of decreasing concentrations.
- Leave one tube with no PMB as a positive growth control and another un-inoculated tube as a negative control.
- 4. Inoculation and Incubation:
- Add a standardized volume of the bacterial inoculum to each tube (including the positive control), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
- Incubate all tubes at 35-37°C for 16-20 hours.
- 5. Interpretation:



- After incubation, visually inspect the tubes for turbidity (cloudiness), which indicates bacterial growth.
- The MIC is the lowest concentration of PMB in which no visible growth is observed.

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Fig. 3: Workflow for MIC determination via broth dilution.

Protocol 2: Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone.

- 1. Preparation of Materials:
- Agar Plates: Prepare Mueller-Hinton agar plates with a uniform depth.



- Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, as described in the broth dilution protocol.
- PMB Disks: Impregnate sterile paper disks of a standard diameter with a known concentration of phenylmercuric borate solution and allow them to dry.

2. Inoculation:

- Dip a sterile cotton swab into the standardized bacterial suspension.
- Remove excess liquid by pressing the swab against the inside of the tube.
- Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

3. Disk Application:

- Using sterile forceps, place the PMB-impregnated disks onto the surface of the inoculated agar plate.
- · Gently press each disk to ensure complete contact with the agar.

4. Incubation:

• Invert the plates and incubate at 35-37°C for 16-24 hours.

5. Interpretation:

- After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
- The size of the zone correlates with the susceptibility of the microorganism to the tested compound.

Conclusion

Phenylmercuric borate represents a significant chapter in the history of pharmaceutical science, highlighting the historical reliance on potent, broad-spectrum antimicrobial agents for product preservation and disinfection. Its widespread use underscores the critical need for such agents in ensuring the safety and stability of multi-dose formulations. However, its eventual decline due to well-founded concerns over mercury toxicity serves as a crucial lesson in the evolution of drug safety standards. The transition away from mercurials toward safer



alternatives reflects the ongoing commitment of the pharmaceutical industry to developing not only effective but also demonstrably safe medicinal products for public health.

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